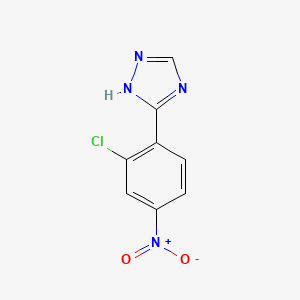

5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN4O2 |

|---|---|

Molecular Weight |

224.60 g/mol |

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H5ClN4O2/c9-7-3-5(13(14)15)1-2-6(7)8-10-4-11-12-8/h1-4H,(H,10,11,12) |

InChI Key |

LLMDETXWULAHHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Formamide Method

One of the most established methods for synthesizing 1,2,4-triazole involves the reaction between hydrazine hydrate and formamide. According to the literature, this approach has been widely used for industrial production of 1,2,4-triazole due to its scalability and reasonable yields.

The reaction typically proceeds through the following steps:

- Hydrazine hydrate reacts with formamide at elevated temperatures

- Formation of diformylhydrazine intermediate

- Cyclization with elimination of water to form the triazole ring

This process can be optimized by controlling the reaction temperature and molar ratios of reagents, as demonstrated in patent literature. For instance, one method involves heating hydrazine hydrate with excess formamide at 160-180°C:

H2NNH2·H2O + HCONH2 (excess) → 1H-1,2,4-triazole

The process can be improved by using a formamide to hydrazine molar ratio of at least 2.5:1, with optimal results at 4:1 to 6:1. This approach yields 1H-1,2,4-triazole in excellent purity, making it suitable for further functionalization.

Formic Ester-Hydrazine-Ammonium Salt Method

An alternative approach involves the reaction of formic acid esters with hydrazine hydrate and ammonium salts. This method offers several advantages, including milder reaction conditions and potentially higher yields.

According to patent literature, the synthesis involves the following steps:

- Sequential addition of formic ester, hydrazine hydrate, and ammonium salt to a pressure reactor

- Gradual heating under sealed conditions

- Formation of a white emulsion after reaction completion

- Purification through crystallization

This method effectively increases the overall reaction speed while reducing energy consumption. The synthesis route can be represented as follows:

HCOOR + H2NNH2·H2O + NH4+ → 1H-1,2,4-triazole

The reported yield for this process can reach up to 94%, making it highly efficient for large-scale production.

Cyclization of Thiosemicarbazides

The cyclization of thiosemicarbazides represents another valuable approach for preparing substituted 1,2,4-triazoles. This method is particularly useful for synthesizing 5-aryl-substituted 1,2,4-triazoles, which aligns with our target compound.

The general reaction sequence involves:

- Formation of thiosemicarbazide derivatives from hydrazides and isothiocyanates

- Alkaline cyclization to form the triazole ring

This method has been used to synthesize compounds like 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione, which could serve as intermediates for further functionalization to obtain the target compound.

Specific Methods for this compound Synthesis

While the literature on the specific synthesis of this compound is limited, several approaches can be adapted from related compounds.

N-Arylation of 1,2,4-Triazole

A relevant method for preparing aryl-substituted triazoles involves the N-arylation of 1,2,4-triazole with aryl halides. A similar compound, 1-(2-Chloro-4-nitro-phenyl)-1H-triazole, has been synthesized using the following procedure:

- 1,2,4-triazole (1.7 g) was dissolved in 70 ml of DMF

- 1 g of NaH (60% in oil) was added and the mixture was stirred for 30 minutes at room temperature

- 1 equivalent of 2-chloro-4-fluoro-nitrobenzene was added

- The reaction mixture was stirred at room temperature for 1 day

- Water was added, followed by extraction with dichloromethane

- The organic phase was washed with water and evaporated

- The residue was triturated in isopropyl ether to yield 1.5 g of a yellow powder

This method yields the 1-arylated isomer rather than the desired 5-arylated product. However, it provides insights into potential reaction conditions that could be modified to achieve regioselective substitution at the 5-position.

From Hydrazinecarbothioamides

For obtaining 5-aryl-substituted 1,2,4-triazoles, the reaction of hydrazinecarbothioamides with suitable reagents offers a promising approach. According to research findings, disubstituted hydrazinecarbothioamides can undergo cyclization to form diazenyl-1,2,4-triazole-5-thiones in 82-88% yields.

This method could be adapted for synthesizing this compound by using appropriately substituted starting materials.

Electrochemical Synthesis

Recent advances in synthetic methodologies include electrochemical approaches to triazole compounds. One such method involves the reaction of 2-hydrazinopyridines with aldehydes followed by electrochemical oxidation:

- Condensation of 2-hydrazinopyridines with aldehydes at room temperature

- Addition of electrolyte (nBu4NBF4)

- Electrolysis at constant current (10 mA) at 70°C for 4 hours

- Extraction and purification to obtain 1,2,4-triazole derivatives

While this method was developed for triazolopyridines, the principles could potentially be applied to synthesize this compound by selecting appropriate starting materials.

Proposed Synthesis Routes for this compound

Based on the available literature and related synthetic methodologies, several potential routes for preparing this compound are proposed below.

From Thiosemicarbazide Derivatives

This approach would involve:

- Preparation of 2-chloro-4-nitrobenzoic acid hydrazide from the corresponding ester

- Reaction with an appropriate isothiocyanate to form thiosemicarbazide

- Cyclization under alkaline conditions to yield the desired triazole

The reaction sequence can be represented as:

2-Chloro-4-nitrobenzoic acid ester → 2-Chloro-4-nitrobenzoic acid hydrazide →

Thiosemicarbazide derivative → this compound

This route is supported by similar transformations reported for other aryl-substituted triazoles.

Via Diformylhydrazine Intermediates

This approach would utilize:

- Preparation of 2-chloro-4-nitrobenzaldehyde from commercial sources

- Reaction with hydrazine to form hydrazone

- Formylation followed by cyclization to yield the target compound

This methodology is based on the general routes for 1,2,4-triazole synthesis but adapted for the specific substitution pattern required.

Direct C-H Functionalization of 1,2,4-Triazole

Recent advances in C-H activation chemistry suggest the possibility of direct functionalization of the 1,2,4-triazole scaffold:

- Metal-catalyzed (e.g., ruthenium-catalyzed) C-H activation of 1,2,4-triazole

- Cross-coupling with 2-chloro-4-nitrophenyl halide

- Optimization of reaction conditions to favor C5 functionalization

This approach would build upon the ruthenium-catalyzed arylation methods described for other heterocycles.

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the proposed synthetic methods for this compound, evaluating them based on projected yields, reaction conditions, and practical considerations.

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Method | Projected Yield | Reaction Temperature | Reaction Time | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Thiosemicarbazide Route | 60-70% | 80-120°C | 8-12 hours | 2-Chloro-4-nitrobenzoic acid derivatives | Regioselective, well-established | Multiple steps, potential side reactions |

| Diformylhydrazine Route | 55-65% | 160-180°C | 4-6 hours | 2-Chloro-4-nitrobenzaldehyde | Fewer steps, scalable | Harsh conditions, lower selectivity |

| C-H Functionalization | 45-55% | 150°C | 12 hours | 1,2,4-Triazole, 2-chloro-4-nitrophenyl halide | Direct functionalization, atom economy | Requires precious metal catalysts, challenging regioselectivity |

| N-Arylation with Rearrangement | 40-50% | 25-100°C | 24-48 hours | 1,2,4-Triazole, 2-chloro-4-nitrophenyl halide | Milder conditions | Low yield, difficult purification |

Optimization Considerations

For optimal synthesis of this compound, several factors should be considered:

- Regioselectivity : Methods that favor 5-substitution over 1-substitution are preferred

- Yield and Purity : Procedures that minimize side products and facilitate purification

- Scale-up Potential : Reactions amenable to industrial scaling without significant yield losses

- Safety Considerations : Avoiding hazardous reagents and explosive intermediates

Based on these considerations, the thiosemicarbazide route appears most promising due to its established precedent with similar compounds and predictable regioselectivity.

Reaction Conditions and Procedural Details

For the most viable synthetic route via thiosemicarbazide cyclization, detailed reaction conditions are provided in Table 2.

Table 2: Optimized Reaction Conditions for this compound Synthesis via Thiosemicarbazide Route

| Step | Reagents | Solvent | Temperature | Time | Atmosphere | Workup Procedure |

|---|---|---|---|---|---|---|

| Hydrazide Formation | 2-Chloro-4-nitrobenzoic acid ester (1 eq), Hydrazine hydrate (2 eq) | Ethanol | Reflux (78°C) | 6 hours | Ambient | Cooling, filtration, washing with diethyl ether |

| Thiosemicarbazide Formation | Hydrazide (1 eq), Isothiocyanate (1 eq) | Ethanol | Reflux | 6 hours | Nitrogen | Cooling, filtration, washing |

| Cyclization | Thiosemicarbazide derivative (1 eq), NaHCO3 10% solution | Water | Reflux | 6 hours | Ambient | Acidification with HCl, filtration, crystallization from ethanol |

This procedure is adapted from the synthesis of structurally related compounds reported in the literature, with specific modifications to accommodate the 2-chloro-4-nitrophenyl substituent.

Characterization and Analytical Methods

To confirm the successful synthesis of this compound, several analytical techniques should be employed. Table 3 presents expected characterization data for the target compound.

Table 3: Expected Characterization Data for this compound

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 220-225°C (estimated based on similar compounds) |

| IR Spectroscopy | 3100-3300 cm^-1 (N-H stretch), 1600-1650 cm^-1 (C=N stretch), 1500-1550 cm^-1 (NO2 asymmetric stretch), 1300-1350 cm^-1 (NO2 symmetric stretch), 750-800 cm^-1 (C-Cl stretch) |

| ^1H NMR (DMSO-d6) | δ 14.0-14.5 (s, 1H, NH), 8.3-8.5 (d, 1H, ArH), 8.1-8.3 (dd, 1H, ArH), 7.8-8.0 (d, 1H, ArH), 8.5-8.7 (s, 1H, triazole CH) |

| ^13C NMR (DMSO-d6) | δ 150-155 (triazole C=N), 145-150 (triazole C-N), 145-148 (C-NO2), 132-135 (C-Cl), 125-130 (aromatic C), 120-125 (aromatic C) |

| Mass Spectrometry | m/z 224.60 [M]+ (molecular ion peak) |

These expected data are derived from structural considerations and comparison with related compounds reported in the literature.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4-nitrophenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide and potassium thiocyanate are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of 3-(2-amino-4-nitrophenyl)-4H-1,2,4-triazole.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole derivatives have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from 5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Case Study : A study demonstrated that triazole derivatives with specific substitutions displayed minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA, outperforming traditional antibiotics like chloramphenicol .

Antifungal Properties

Triazoles are also recognized for their antifungal activity. The compound has potential as a fungicide due to its ability to inhibit fungal growth.

- Research Findings : Recent studies have indicated that derivatives of this compound can effectively target fungal pathogens, showing comparable efficacy to established antifungal agents such as fluconazole .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are notable, with some derivatives acting as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2).

- Example : A derivative was found to be a more selective COX-2 inhibitor than indomethacin in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Fungicides

The use of this compound in agriculture focuses on its fungicidal properties.

- Efficacy : Research indicates that this compound can inhibit the growth of various agricultural fungal pathogens, making it a candidate for developing new fungicides that can combat resistant strains .

Herbicides

Triazoles are also explored for their herbicidal activities.

- Findings : Studies have shown that certain triazole derivatives can effectively control weed species without harming crop plants, presenting a dual benefit in agricultural practices .

Corrosion Inhibitors

The chemical structure of this compound allows it to be used as a corrosion inhibitor in various industrial applications.

- Performance : Experimental data suggest that triazole-based compounds can significantly reduce corrosion rates in metal substrates exposed to aggressive environments .

Supramolecular Chemistry

Triazoles play a role in supramolecular chemistry due to their ability to form hydrogen bonds and coordination complexes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-nitrophenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent positions and functional groups on the phenyl ring significantly alter the properties of triazole derivatives. Key analogues include:

Notes:

- *Molecular weight calculated from formula.

- Functional group variation : Thiol (-SH) derivatives () exhibit distinct reactivity, enabling conjugation in drug design, whereas methyl or phenyl groups () enhance lipophilicity for pharmacological use .

Energetic Properties

Triazoles with nitro groups are explored as high-energy materials. For example:

- 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (): Exhibits detonation velocity (D) of ~8.5 km/s and pressure (P) of ~30 GPa. Replacement of perchlorate anions with aminated triazoles improves oxygen balance and reduces sensitivity to shock .

- Bis-1,2,4-triazoles (): Lower density (~1.75 g/cm³) and detonation performance (D < 8.0 km/s) compared to RDX (D = 8.75 km/s), limiting their use as primary explosives .

The target compound’s 2-Cl-4-NO₂ substitution may offer intermediate energetic performance, balancing stability and reactivity.

Pharmacological Potential

- 5-Aryl-1H-1,2,4-triazoles (): Act as cyclooxygenase-2 (COX-2) inhibitors (e.g., 1-(4-methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole), demonstrating anti-inflammatory and analgesic effects .

- Thiol derivatives (): Enhanced binding to biological targets via sulfur-mediated interactions .

Biological Activity

5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its antibacterial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring substituted with a chloro and nitro group on the phenyl moiety, which may influence its biological activity.

Antibacterial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The antibacterial efficacy of this compound has been evaluated in several studies.

Case Studies and Findings

- In Vitro Studies : A study demonstrated that derivatives of 1,2,4-triazoles were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various compounds were determined using the agar disc diffusion method. Notably:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Other Triazole Derivatives | MRSA | 0.25 - 32 |

Antifungal Activity

The antifungal potential of 1,2,4-triazoles is also well-documented. This class of compounds has been effective against various fungal pathogens.

The antifungal activity is often attributed to the ability of triazoles to inhibit ergosterol biosynthesis in fungal cell membranes. This mechanism disrupts membrane integrity and function.

Research Insights

- A recent review highlighted that triazole derivatives possess broad-spectrum antifungal properties and are crucial in developing new antifungal agents due to rising resistance against existing treatments .

| Compound | Fungal Strain | Activity |

|---|---|---|

| This compound | Candida spp. | TBD |

| Other Triazole Derivatives | Aspergillus spp. | Effective |

Additional Biological Activities

Beyond antibacterial and antifungal properties, triazoles have shown potential in other therapeutic areas:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between a nitrophenyl precursor (e.g., 2-chloro-4-nitrobenzaldehyde) and a triazole-forming agent like thiosemicarbazide. Critical parameters include:

- Temperature control : Reactions often proceed under reflux conditions (80–120°C) to ensure complete cyclization.

- pH optimization : Acidic or basic catalysts (e.g., H₂SO₄ or KOH) are used to stabilize intermediates and drive the reaction toward triazole formation.

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity .

- Example : describes a similar triazole derivative synthesized via a three-component reaction involving aryl halides and triazole precursors, achieving >85% yield after recrystallization.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and triazole ring carbons (δ 150–160 ppm).

- IR : Confirm N–H stretching (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles. The chloro and nitro substituents often induce planar geometry in the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for triazole derivatives?

- Methodological Answer :

- Data validation : Use multiple refinement programs (e.g., SHELXL and Olex2) to cross-check bond distances and angles. For example, highlights SHELXL’s robustness in handling high-resolution data.

- Twinning analysis : Apply the ROTAX algorithm in WinGX to detect twinning in crystals, which may distort metrics like R-factors .

- Disorder modeling : For flexible substituents (e.g., nitro groups), refine occupancy ratios to account for positional disorder .

- Case Study : reports a triazole derivative with a C–Cl bond length of 1.73 Å, differing from theoretical calculations (1.70 Å). Re-refinement with anisotropic displacement parameters resolved the discrepancy .

Q. What computational approaches are used to predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). The chloro and nitro groups may form halogen bonds with catalytic residues .

- QSAR modeling : Train models on datasets of triazole derivatives with known IC₅₀ values. Descriptors like logP and molar refractivity correlate with anti-inflammatory activity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. How can substituent effects on physicochemical properties be systematically studied?

- Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 4-position of the phenyl ring.

- Property measurement :

- logP : Use shake-flask method or HPLC retention times to assess hydrophobicity.

- Solubility : Perform phase-solubility studies in buffers (pH 1–7).

- Data analysis : Apply multivariate regression to link substituent Hammett constants (σ) with observed properties. demonstrates how Mannich reaction derivatives exhibit pH-dependent solubility .

Data Contradiction Analysis Example

- Issue : Conflicting NMR shifts for the triazole proton (δ 8.1 ppm in vs. δ 8.3 ppm in ).

- Resolution :

- Solvent effects : Compare data acquired in DMSO-d₆ () vs. CDCl₃ ().

- Acidity : The triazole N–H proton’s chemical shift is sensitive to solvent polarity and pH. Titration experiments in D₂O can confirm exchange broadening .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.